molecular formula C10H12FN3O B2915881 1-(5-Amino-2-fluorophenyl)-1,3-diazinan-2-one CAS No. 1250903-02-6

1-(5-Amino-2-fluorophenyl)-1,3-diazinan-2-one

Cat. No.: B2915881
CAS No.: 1250903-02-6
M. Wt: 209.224
InChI Key: BKOFAVGWOWQDAH-UHFFFAOYSA-N
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Description

1-(5-Amino-2-fluorophenyl)-1,3-diazinan-2-one is a chemical compound known for its unique structure and properties It consists of a diazinanone ring substituted with an amino group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-fluorophenyl)-1,3-diazinan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-amino-2-fluorobenzaldehyde.

    Cyclization: The aldehyde undergoes cyclization with a suitable diamine, such as ethylenediamine, under acidic conditions to form the diazinanone ring.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-fluorophenyl)-1,3-diazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(5-Amino-2-fluorophenyl)-1,3-diazinan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-fluorophenyl)-1,3-diazinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

  • 1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione
  • 1-(5-Amino-2-fluorophenyl)ethanone
  • 5’-Amino-2’-fluoroacetophenone

Uniqueness: 1-(5-Amino-2-fluorophenyl)-1,3-diazinan-2-one stands out due to its unique diazinanone ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-amino-2-fluorophenyl)-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-8-3-2-7(12)6-9(8)14-5-1-4-13-10(14)15/h2-3,6H,1,4-5,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOFAVGWOWQDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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